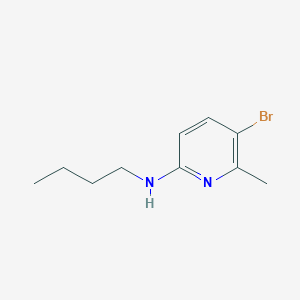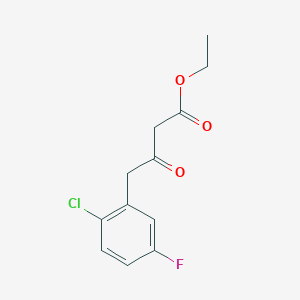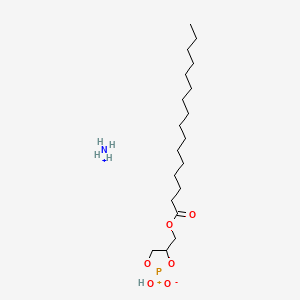
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is a cyclic phosphatidic acid analog. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its unique structure, where the sn-2 hydroxy group forms a five-membered ring with the sn-3 phosphate, making it distinct from other phosphatidic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves the esterification of glycerol with palmitic acid, followed by cyclization to form the cyclic phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and cyclization processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group, leading to the formation of different phosphatidic acid analogs.
Substitution: The cyclic phosphate group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed: The major products formed from these reactions include different cyclic phosphatidic acid derivatives, each with unique biological and chemical properties .
Applications De Recherche Scientifique
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic phosphatidic acids in various chemical reactions.
Biology: This compound is involved in cell signaling pathways and is used to study cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating cancer, as it can inhibit tumor cell invasion and metastasis.
Industry: It is used in the development of pharmaceuticals and as a research tool in lipidomics.
Mécanisme D'action
The mechanism of action of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves its interaction with specific receptors on the cell surface. It binds to G protein-coupled receptors, triggering a cascade of intracellular signaling pathways. These pathways regulate various cellular functions, including cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate: An ether analog of lysophosphatidic acid with similar biological activities.
1-palMitoyl-2-oleoyl-sn-glycero-3-phosphoinositol: Another phosphatidic acid analog involved in cellular signaling.
Uniqueness: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is unique due to its cyclic structure, which imparts distinct biological activities compared to other phosphatidic acids. Its ability to form a five-membered ring with the sn-3 phosphate sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H41NO6P+ |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C19H37O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)23-16-18-17-24-26(21,22)25-18;/h18H,2-17H2,1H3,(H,21,22);1H3/p+1 |
Clé InChI |
NATIUIORRLVXDB-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
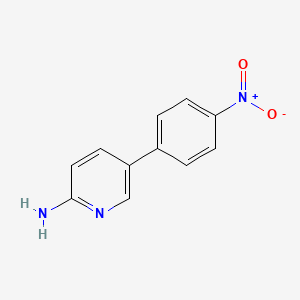
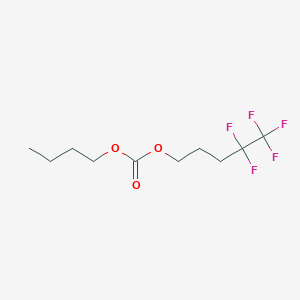
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
